N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-16-10-6-5-9-14(16)22-20(25)15-12-28-18(21-15)11-17-23-19(24-27-17)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCWFWFXJJESPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a thiazole moiety linked to an oxadiazole ring. The presence of the methoxy group on the phenyl ring is significant for its biological activity.
Structural Formula
Antitumor Activity
Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant antitumor properties. For instance:
- IC50 Values : Studies have shown that related thiazole compounds demonstrate IC50 values ranging from 1.61 to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
The mechanism by which these compounds exert their antitumor effects often involves:
- Inhibition of Bcl-2 : Some derivatives have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at specific phases, thereby inhibiting proliferation.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents : The presence of electron-donating groups such as methoxy enhances activity.
- Ring Systems : The combination of thiazole and oxadiazole rings is crucial for maintaining cytotoxicity.
Study 1: Anticancer Efficacy
A study evaluated a series of thiazole derivatives for their anticancer activity against human glioblastoma U251 cells. Among the tested compounds, one derivative exhibited an IC50 of , significantly outperforming standard chemotherapy agents .
Study 2: Anti-tubercular Activity
In another investigation focused on anti-tubercular properties, derivatives similar to the compound were tested against Mycobacterium tuberculosis. One compound demonstrated a minimum inhibitory concentration (MIC) of , indicating strong potential as an anti-tubercular agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Thiazole Hybrids
a) SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide)
- Key Differences : Replaces the thiazole carboxamide with a pyrrolidinecarboxamide group.
- Bioactivity: Demonstrated >70% inhibition of xL3 motility in parasitic screens, inducing a "coiled" phenotype in larvae .
- Structural Impact : The pyrrolidine ring may enhance solubility but reduce aromatic stacking compared to the thiazole-carboxamide in the target compound.
b) N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide
- Key Differences : Substitutes the 2-methoxyphenyl group with a 4-methoxyphenyl and replaces the thiazole with an oxazole at the carboxamide position.
- Impact : The 4-methoxy group may alter electronic effects (e.g., electron-donating capacity), while the oxazole’s reduced basicity compared to thiazole could influence binding affinity .
c) N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine
- Key Differences : Features a thiazol-2-amine linked to a 1,3,4-oxadiazole instead of a thiazole-4-carboxamide.
- Functional Implications: The amine group may facilitate hydrogen bonding, whereas the carboxamide in the target compound offers both hydrogen bond donor and acceptor capabilities .
Compounds with Varied Substituent Patterns
a) 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)aniline
- Key Differences : Lacks the thiazole-carboxamide moiety, instead presenting an aniline group.
b) Derivatives from (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Oxadiazole Role : The 3-phenyl-1,2,4-oxadiazole moiety is critical for bioactivity, as seen in SN00797439, likely due to its planar structure and electron-deficient nature, facilitating target binding .
Thiazole vs.
Substituent Position : The 2-methoxy group on the phenyl ring may confer better steric compatibility with hydrophobic binding pockets compared to 4-methoxy isomers .
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide, and how are critical reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thioamide intermediate under reflux with POCl₃ or other dehydrating agents .
- Step 2 : Thiazole ring construction using Hantzsch thiazole synthesis, coupling 2-bromoacetophenone derivatives with thioureas in ethanol or DMF .
- Step 3 : Carboxamide coupling via EDC/HOBt-mediated reactions between the thiazole-carboxylic acid and 2-methoxyaniline in anhydrous dichloromethane . Critical Conditions : Temperature control (±5°C) during cyclization steps, inert atmosphere (N₂/Ar) to prevent oxidation, and pH adjustment (e.g., NH₃ for precipitation) to isolate intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C=O at ~165 ppm) .
- X-ray Crystallography : SHELX software (SHELXL-2018) for refining crystal structures; key parameters include bond angles (e.g., C-S-C in thiazole: ~86°) and torsional angles between oxadiazole and thiazole rings .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₄O₃S: 407.1124) .
Q. What purification techniques yield high-purity (>95%) material post-synthesis?
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 7:3 → 1:1) for intermediate isolation .
- Recrystallization : Ethanol-DMF (4:1) or acetone-water mixtures to remove polar impurities; cooling rates of 1°C/min enhance crystal purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize inter-lab variability .
- Structural Analog Comparison : Compare activity of derivatives (e.g., replacing 3-phenyloxadiazole with 3-methyl) to identify critical pharmacophores .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to assess significance of outliers .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising efficacy?
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility; in vivo enzymatic cleavage restores active form .
- Cytochrome P450 Inhibition Studies : Use liver microsomes to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and block them with fluorine substituents .
- Co-crystallization with Targets : Resolve ligand-receptor complexes (e.g., kinase inhibitors) via X-ray to guide rational modifications .
Q. How do electronic effects of substituents (e.g., methoxy vs. fluoro) influence reactivity and target binding?
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electron density; methoxy groups donate electrons (+M effect), stabilizing charge-transfer interactions .
- SAR Studies : Replace 2-methoxyphenyl with electron-deficient groups (e.g., 2-fluorophenyl) and measure changes in binding affinity (e.g., ΔG via ITC) .
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., nucleophilic aromatic substitution) to predict stability .
Q. Which in silico methods best predict target interactions and off-target effects?
- Molecular Docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB IDs 2ZW, 4MKO); prioritize poses with hydrogen bonds to oxadiazole N-atoms .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for kinase-inhibitor complexes) .
- Pharmacophore Mapping : Phase module (Schrödinger) to align with known inhibitors (e.g., EGFR TKIs) and identify critical interaction points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
